1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with 2-chloroethyl magnesium bromide, followed by oxidation to introduce the carbaldehyde group. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds
Scientific Research Applications
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect their function. The chloroethyl group can participate in alkylation reactions, further contributing to its biological activity .
Comparison with Similar Compounds
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Used in chemotherapy, known for its alkylating properties.
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another chemotherapeutic agent with similar alkylating activity.
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, highlighting the diverse applications of chloroethyl-containing compounds
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H19ClO |
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Molecular Weight |
202.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19ClO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
QRUFOUSYVYLTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCCl)C=O)C |
Origin of Product |
United States |
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